molecular formula C22H21ClN2O5 B5501058 (5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5501058
M. Wt: 428.9 g/mol
InChI Key: KLNHNFXKSZEVOS-GZTJUZNOSA-N
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Description

(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group and a benzylidene moiety. The presence of butan-2-yloxy and methoxy groups further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing active methylene groups in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in treating diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

(5E)-5-[(4-butan-2-yloxy-3-methoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-4-13(2)30-18-10-5-14(12-19(18)29-3)11-17-20(26)24-22(28)25(21(17)27)16-8-6-15(23)7-9-16/h5-13H,4H2,1-3H3,(H,24,26,28)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNHNFXKSZEVOS-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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